molecular formula C11H6BrClO B1646267 6-Bromo-2-naphthoyl chloride

6-Bromo-2-naphthoyl chloride

Cat. No.: B1646267
M. Wt: 269.52 g/mol
InChI Key: CZPOKTBIKWSWIP-UHFFFAOYSA-N
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Description

6-Bromo-2-naphthoyl chloride (CAS: 87700-60-5) is a brominated aromatic acyl chloride with the molecular formula C₁₁H₆BrClO and a molecular weight of 269.52 g/mol . It is widely used as a key intermediate in organic synthesis, particularly in pharmaceutical research and fine chemical production. The compound’s structure features a naphthalene backbone substituted with a bromine atom at the 6-position and a reactive carbonyl chloride group at the 2-position. This configuration confers unique electrophilic properties, making it valuable for coupling reactions, such as amide or ester formation, as demonstrated in its reaction with 4-(4,5-dihydro-1H-imidazol-2-yl)aniline to form derivatives .

Commercial suppliers like LEAPChem and SY284172 highlight its application in synthesizing specialized building blocks for drug discovery and materials science, with purity levels typically ≥95% . Its stability and reactivity under mild conditions (e.g., room-temperature reactions in dichloromethane) further enhance its utility in laboratory and industrial settings .

Properties

Molecular Formula

C11H6BrClO

Molecular Weight

269.52 g/mol

IUPAC Name

6-bromonaphthalene-2-carbonyl chloride

InChI

InChI=1S/C11H6BrClO/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H

InChI Key

CZPOKTBIKWSWIP-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1C(=O)Cl

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

While the provided evidence lacks direct comparative studies, the properties of 6-bromo-2-naphthoyl chloride can be logically contrasted with related compounds based on structural and functional similarities:

Halogenated Acyl Chlorides

6-Chloro-2-naphthoyl Chloride (hypothetical): The substitution of bromine with chlorine would reduce molecular weight (~253.97 g/mol vs. 269.52 g/mol for the brominated analog) and alter reactivity.

2-Naphthoyl Chloride (non-halogenated): Without the bromine substituent (molecular formula C₁₁H₇ClO), this compound lacks the steric and electronic effects imposed by bromine. It is less dense and may exhibit lower stability in certain reactions due to reduced resonance stabilization.

Brominated Aromatic Compounds

4-Bromobenzoyl Chloride :

  • A simpler aromatic acyl chloride with bromine at the para position. Its smaller aromatic system (benzene vs. naphthalene) results in lower molecular weight (219.47 g/mol ) and reduced steric hindrance, enabling faster reaction kinetics in some cases.

Functional Group Variations

6-Bromo-2-naphthoic Acid :

  • The carboxylic acid derivative lacks the reactive chloride group, necessitating activation (e.g., via thionyl chloride) for use in coupling reactions. This adds synthetic steps compared to the pre-activated acyl chloride.

Table 1: Key Properties of this compound and Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound C₁₁H₆BrClO 269.52 Bromine enhances electrophilicity; naphthalene backbone increases stability Drug intermediates, fine chemicals
2-Naphthoyl chloride C₁₁H₇ClO 190.63 Higher reactivity due to absence of bromine steric effects Acylation reactions
4-Bromobenzoyl chloride C₇H₄BrClO 219.47 Simpler structure, faster kinetics Polymer chemistry, agrochemicals

Research Findings and Limitations

  • Synthetic Utility : Evidence from Oak Ridge National Lab demonstrates this compound’s role in forming imidazole derivatives under mild conditions, highlighting its compatibility with amine nucleophiles .
  • Limitations : Direct experimental data comparing this compound with analogs (e.g., kinetic studies, stability tests) are absent in the provided evidence. Further research is needed to quantify electronic and steric effects of bromine in this scaffold.

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